molecular formula C12H18FN5 B15050913 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B15050913
M. Wt: 251.30 g/mol
InChI Key: LYGXGHJOGGIRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a bifunctional pyrazole derivative characterized by two substituted pyrazole rings. The first pyrazole moiety (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl) contains an ethyl group at position 1, a fluorine atom at position 5, and a methyl group at position 2. The second pyrazole ring (1,3-dimethyl-1H-pyrazol-5-amine) features methyl groups at positions 1 and 3, with an amine group at position 5 connected via a methylene bridge to the first pyrazole unit .

Synthesis of such compounds often involves multi-component reactions. For example, similar pyrazole derivatives are synthesized via sonication-assisted protocols using 1,3-dimethyl-1H-pyrazol-5-amine, aldehydes, and indane-1,3-dione in the presence of catalysts like thiamine hydrochloride (Vit B1) or phase-transfer agents, achieving yields of 72–92% under optimized conditions . The fluorine substituent in the target compound may enhance metabolic stability and binding affinity, as observed in structurally related antimalarial agents .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-5-18-12(13)10(9(3)16-18)7-14-11-6-8(2)15-17(11)4/h6,14H,5,7H2,1-4H3

InChI Key

LYGXGHJOGGIRQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CC(=NN2C)C)F

Origin of Product

United States

Preparation Methods

Preparation of 1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazole-4-Carbaldehyde

The first pyrazole ring is synthesized through cyclocondensation and subsequent fluorination. A typical procedure involves:

  • Cyclocondensation : Reacting ethyl hydrazine with ethyl acetoacetate in ethanol under reflux to form 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one.
  • Vilsmeier–Haack Formylation : Treating the intermediate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at position 4, yielding 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.
  • Fluorination : Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C to install the fluorine substituent at position 5.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
1 Ethyl hydrazine, ethyl acetoacetate Ethanol Reflux 75–80%
2 POCl₃, DMF DCM 0°C → RT 65–70%
3 Selectfluor® Acetonitrile 60°C 50–55%

Synthesis of 1,3-Dimethyl-1H-Pyrazol-5-Amine

The second pyrazole ring is prepared via hydrazine cyclization:

  • Cyclization : Reacting acetylacetone with methylhydrazine in methanol under acidic conditions (HCl catalyst) to form 1,3-dimethyl-1H-pyrazol-5-amine.
  • Purification : Recrystallization from ethyl acetate yields the amine in >90% purity.

Coupling Reaction to Form the Target Compound

The final step involves linking the two pyrazole units via reductive amination:

  • Reductive Amination : Mixing 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine in methanol, followed by addition of sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
  • Work-Up : Neutralization with aqueous HCl and extraction with dichloromethane (DCM) yields the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimized Conditions :

Parameter Value
Molar Ratio (Aldehyde:Amine) 1:1.2
Reducing Agent NaBH₃CN (1.5 equiv)
Solvent Methanol
Temperature RT
Reaction Time 12 h
Yield 60–65%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors : Multi-step reactions (e.g., Vilsmeier–Haack formylation) are conducted in flow systems to enhance heat transfer and reduce reaction times.
  • Catalytic Fluorination : Heterogeneous catalysts (e.g., zeolite-supported fluorinating agents) improve fluorination yields to >70% while minimizing waste.
  • Automated Purification : Simulated moving bed (SMB) chromatography replaces traditional column methods for higher throughput.

Comparative Analysis of Synthetic Methodologies

Method Advantages Limitations Yield
Reductive Amination Mild conditions, high selectivity Requires stoichiometric reducing agents 60–65%
Nucleophilic Substitution Single-step coupling Low regioselectivity 40–45%
Microwave-Assisted Synthesis Rapid reaction times (<1 h) Specialized equipment required 55–60%

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Position

The fluorine atom at position 5 of the pyrazole ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing functional groups such as amines or alkoxides.

Reagent Conditions Product
AlkylaminesEthanol, reflux (70–80°C), 6–8 hrsN-[(1-ethyl-5-(alkylamino)-3-methyl-1H-pyrazol-4-yl)methyl]-derivatives
Sodium methoxideMethanol, 50°C, 3–4 hrs5-methoxy-substituted analogs

The fluorine’s electronegativity enhances the pyrazole ring’s electrophilicity, enabling efficient displacement by nucleophiles. Kinetic studies suggest an SNAr (nucleophilic aromatic substitution) mechanism due to the activating effect of adjacent methyl groups.

Alkylation and Acylation at the Methylene Bridge

The methylene (-CH2-) bridge connecting the two pyrazole rings serves as a site for alkylation or acylation, expanding structural diversity.

Reaction Type Reagent Conditions Outcome
AlkylationMethyl iodideDMF, K2CO3, 60°C, 12 hrsQuaternary ammonium derivatives with enhanced solubility
AcylationAcetyl chlorideDichloromethane, pyridine, 0°C, 2 hrsAcetylated products stabilized by intramolecular hydrogen bonding

These reactions retain the pyrazole core’s integrity while modifying peripheral groups to tune physicochemical properties.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocyclic systems.

Dipolarophile Conditions Product
Nitrile oxideToluene, 110°C, 8–10 hrsIsoxazoline-fused pyrazoles
AzideCu(I) catalyst, DMF, 60°C, 6 hrsTriazole-linked bis-pyrazole derivatives

Density functional theory (DFT) calculations indicate that electron-withdrawing substituents on the pyrazole rings accelerate cycloaddition kinetics .

Oxidation and Reduction

Controlled oxidation or reduction alters the oxidation state of specific functional groups:

Oxidation

Oxidizing Agent Conditions Outcome
KMnO4H2SO4, 25°C, 30 minConversion of methyl groups to carboxylates

Reduction

Reducing Agent Conditions Outcome
NaBH4Ethanol, 40°C, 2 hrsReduction of imine intermediates to amines

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the compound undergoes ring-opening or isomerization:

Condition Reagent Product
Concentrated HClH2O, 100°C, 3 hrsHydrolyzed pyrazole fragments
NaHTHF, 0°C, 1 hrIsomerized derivatives with shifted methyl groups

Key Mechanistic Insights

  • Electronic Effects : The fluorine atom’s electron-withdrawing nature increases the pyrazole ring’s susceptibility to nucleophilic attack.

  • Steric Hindrance : Bulky substituents at positions 1 and 3 slow reaction rates at the methylene bridge.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction yields by stabilizing transition states .

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Pyrazole 1) Substituents (Pyrazole 2) Molecular Weight Key Properties/Applications
N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine (Target) 1-Ethyl, 5-F, 3-Me 1,3-diMe, NH2 287.77* Potential antimalarial/kinase inhibition
N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine HCl 1-Ethyl, 5-F, 3-Me 1,5-diMe, NH2 287.77 Higher polarity due to NH2 position
4-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine 4-(4-Fluorophenyl), 1,3-diMe N/A 206.22 Intermediate for antimalarial agents
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1-Me, 3-pyridinyl N-Et 203.25 Kinase inhibitor scaffold

*Calculated from molecular formula C₁₂H₁₉ClFN₅ in .

Key Observations:

  • Fluorine Impact: The 5-fluoro substituent in the target compound mirrors that in 4-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine (), which is a precursor to antimalarial agents. Fluorine enhances electronegativity and resistance to oxidative metabolism .
  • Amine Functionalization: Compared to N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (), the target compound’s secondary amine may reduce basicity, influencing pharmacokinetics .
Physicochemical Properties
  • Solubility: The hydrochloride salt form () improves aqueous solubility, critical for bioavailability.
  • Stability: The 5-fluoro substituent likely enhances stability against hepatic CYP450 enzymes, as seen in fluorinated pharmaceuticals .

Biological Activity

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

The compound has the molecular formula C13H21ClFN5C_{13}H_{21}ClFN_5 and a molecular weight of approximately 301.79 g/mol. Its structure features multiple pyrazole rings and a fluorine atom, which contribute to its unique chemical properties and biological interactions .

This compound exhibits various biological activities primarily through interactions with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer proliferation, suggesting its role as an anticancer agent.
  • Antimicrobial Activity : Research indicates that pyrazole derivatives can possess antibacterial and antifungal properties, making them candidates for treating infections .
  • Anti-inflammatory Effects : Some studies have pointed towards the anti-inflammatory capabilities of pyrazole compounds, which could be beneficial in managing chronic inflammatory diseases .

Biological Activities and Applications

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits antiproliferative effects against various cancer cell lines including lung and breast cancer .
Antimicrobial Demonstrates activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Potential to reduce inflammation in various models .

Anticancer Activity

A study published in the ACS Omega journal highlighted that pyrazole derivatives, including those similar to this compound, showed significant inhibition of tumor growth in vivo. Specifically, compounds with similar structures demonstrated effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Efficacy

Research conducted on pyrazole derivatives revealed their potential as antimicrobial agents. In vitro studies indicated that N-[ (5-fluoro - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - yl) methyl] derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the pyrazole structure can enhance their efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalization of pyrazole cores. For example, alkylation of pyrazole-thiol intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) using K₂CO₃ in DMF at room temperature can introduce substituents like ethyl or fluorinated groups . Yield optimization (e.g., 82% for related pyrazole-quinazoline derivatives) requires precise stoichiometry (1.1–1.2 equivalents of alkylating agents) and inert atmospheres to prevent side reactions .

Basic: How can the structure of this compound be confirmed using crystallographic techniques?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. For instance, anisotropic displacement parameters and hydrogen bonding patterns (e.g., C–H···N interactions) resolve ambiguities in substituent positioning . Data-to-parameter ratios >15:1 and R-factors <0.06 ensure reliability, as demonstrated in triazole-pyrazole hybrids .

Advanced: How do substituent variations (e.g., fluorine vs. methyl groups) impact molecular packing and bioactivity?

Fluorine atoms enhance electronegativity and influence hydrogen bonding, as seen in 5-fluoro-pyrazole derivatives where F···H–N interactions stabilize crystal lattices . Methyl groups increase steric bulk, potentially reducing binding affinity in enzyme assays. For example, replacing methyl with trifluoromethyl in pyrazole-triazole hybrids decreased IC₅₀ values by 40% in kinase inhibition studies .

Advanced: What computational strategies are effective for predicting structure-activity relationships (SAR) in pyrazole derivatives?

Molecular docking (e.g., AutoDock Vina) with homology-modeled targets (e.g., kinases) identifies key binding residues. For pyrazole-carbothioamides, Glide SP scoring and MM-GBSA calculations achieved RMSD <2.0 Å compared to experimental poses . Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential maps to rationalize reactivity .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Discrepancies in NMR (e.g., unexpected doublets in aromatic regions) may arise from dynamic proton exchange or anisotropic effects. Variable-temperature NMR (e.g., 298–343 K) and 2D NOESY experiments differentiate conformational isomers . For example, in N-methylpyrazole derivatives, NOE correlations between methyl and pyrazole protons confirmed spatial proximity .

Advanced: What analytical techniques validate purity and stability under storage conditions?

High-resolution mass spectrometry (HRMS) with ppm error <5 confirms molecular integrity. Stability studies (e.g., 40°C/75% RH for 28 days) monitored via HPLC (C18 columns, 0.1% TFA/ACN gradient) detect degradation products. Related pyrazole-amines showed <2% degradation when stored at -20°C in amber vials .

Advanced: How can hydrogen-bonding networks in pyrazole crystals guide co-crystal engineering?

Graph-set analysis (e.g., Etter’s notation) classifies motifs like R₂²(8) rings in pyrazole-carboxamides. Co-crystallization with carboxylic acids (e.g., succinic acid) exploits N–H···O interactions to improve solubility, as demonstrated in bioavailability studies of pyrazole-based APIs .

Basic: What spectroscopic benchmarks (e.g., IR, NMR) distinguish regioisomers in pyrazole synthesis?

IR carbonyl stretches (1680–1700 cm⁻¹) differentiate carboxamides from thioamides. In ¹H NMR, regioisomeric pyrazoles exhibit distinct splitting: 1,3-dimethyl groups show singlets (δ 2.1–2.3 ppm), while N–CH₂– resonances split into quartets (J = 7 Hz) due to adjacent ethyl groups .

Advanced: What experimental designs mitigate batch-to-batch variability in multi-step syntheses?

Fractional factorial design (e.g., varying solvent polarity, temperature) identifies critical factors. For pyrazole-amine derivatives, DMF as solvent and 0°C reaction temperatures minimized byproducts (e.g., <5% di-alkylated species) . DOE software (e.g., JMP) optimizes parameters with ≥95% confidence intervals .

Advanced: How do steric and electronic effects influence catalytic activity in pyrazole-metal complexes?

Bulky substituents (e.g., 1-ethyl-5-fluoro) reduce metal coordination (e.g., PdCl₂), lowering catalytic turnover in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., -CF₃) enhance oxidative addition rates. Cyclic voltammetry (E₁/₂ = -0.5 V vs. Ag/AgCl) correlates electronic effects with catalytic efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.